![molecular formula C16H16N4O2S B2792235 N-(2-methoxyquinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1226438-66-9](/img/structure/B2792235.png)
N-(2-methoxyquinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyquinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxyquinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer potential and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₆N₄O₂S
- Molecular Weight : 328.39 g/mol
- CAS Number : 1226438-66-9
The compound features a quinoline moiety linked to a thiadiazole ring, which is known for its diverse biological activities. The presence of the methoxy group and propyl chain may enhance its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The following sections summarize key findings related to its cytotoxic effects against various cancer cell lines.
Cytotoxicity Assays
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The MTT assay was commonly used to evaluate cell viability. Key findings include:
- Cell Lines Tested :
- U87 (glioblastoma)
- HeLa (cervical cancer)
- A549 (lung carcinoma)
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed particularly low IC₅₀ values against HeLa cells, suggesting potent anticancer activity.
The mechanisms underlying the anticancer effects of this compound have been explored through various studies:
-
Apoptosis Induction :
- The compound has been shown to activate caspases (caspase-3, -8, and -9), which are critical mediators of apoptosis. This suggests that the compound induces programmed cell death in cancer cells.
-
Cell Cycle Arrest :
- Studies indicated that treatment with this compound leads to cell cycle arrest at the G1/S phase transition, thereby inhibiting proliferation.
- Interaction with Tubulin :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives:
- Substituent Effects :
Case Studies
Several case studies provide insights into the practical applications and effectiveness of this compound:
-
Case Study on U87 Cells :
- A study evaluated the cytotoxic effects on U87 glioblastoma cells and found an IC₅₀ of 4.27 µg/mL. Further analysis indicated that the compound induced apoptosis through mitochondrial pathways.
-
Case Study on HeLa Cells :
- In another study focusing on HeLa cells, an IC₅₀ of 0.03 µg/mL was recorded, showcasing its potential as a therapeutic agent against cervical cancer.
科学研究应用
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including N-(2-methoxyquinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide. Thiadiazoles have shown promising activity against various cancer cell lines:
- Mechanism of Action : The compound exhibits cytotoxicity by interacting with tubulin, inhibiting its polymerization and thus affecting cancer cell proliferation. Structure–activity relationship studies indicate that specific substituents on the thiadiazole ring significantly influence anticancer activity .
- In Vitro Studies : In vitro assays have demonstrated that this compound has selective activity against several cancer types including breast (MCF-7), lung (A549), and colon carcinomas. For instance, certain derivatives displayed IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating strong antiproliferative effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : Research indicates that derivatives of quinoline-based compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group in the quinoline structure enhances binding affinity to bacterial DNA gyrase, which is crucial for bacterial replication .
- Case Studies : Specific derivatives were tested against strains like Staphylococcus aureus and Escherichia coli, showing effective inhibition with IC50 values ranging from 0.14 mg/mL to 0.19 mg/mL for certain compounds .
Potential in Treating Parasitic Diseases
Another area of interest is the application of this compound in treating parasitic infections:
- Research Findings : Compounds similar to this compound have been shown to possess efficacy against various parasites. The mechanism typically involves disrupting the metabolic pathways of the parasites .
Synthesis and Chemical Properties
The synthesis of this compound involves multiple steps including:
- Formation of the thiadiazole ring through cyclization reactions.
- Substitution reactions to introduce the methoxy and propyl groups.
- Purification and characterization using techniques like NMR and mass spectrometry.
This compound's synthesis can be optimized using copper-mediated methods which enhance yield and reduce reaction times compared to traditional methods .
Conclusion and Future Directions
This compound shows substantial promise in medicinal chemistry, particularly as an anticancer and antimicrobial agent. Ongoing research is necessary to fully understand its mechanisms of action and to explore its potential in treating various diseases.
Data Summary Table
属性
IUPAC Name |
N-(2-methoxyquinolin-8-yl)-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-5-12-15(23-20-19-12)16(21)17-11-7-4-6-10-8-9-13(22-2)18-14(10)11/h4,6-9H,3,5H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXHGZPOSVRDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=CC3=C2N=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。